molecular formula C21H23NO2 B8594972 1-Benzyl-3-methyl-5-(2-oxo-2-phenylethyl)piperidin-4-one CAS No. 62329-15-1

1-Benzyl-3-methyl-5-(2-oxo-2-phenylethyl)piperidin-4-one

Cat. No. B8594972
M. Wt: 321.4 g/mol
InChI Key: CBTCYUAIWKULQM-UHFFFAOYSA-N
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Patent
US03992544

Procedure details

To a stirred, cooled solution of 1-benzyl-1,2,3,6-tetrahydro-3-methyl-4-pyrrolidinopyridine (14 g) in dry benzene (50 ml) was added dropwise, in an atmosphere of nitrogen, a solution of phenacyl bromide (10 g) in dry benzene (50 ml). The resulting solution was stirred at room temperature, under nitrogen for 40 hours. Water (100 ml) was added and stirring continued for 1 hour. The organic layer was collected, dried over magnesium sulphate and evaporated to give 17.3 g of the crude product as a red oil.
Name
1-benzyl-1,2,3,6-tetrahydro-3-methyl-4-pyrrolidinopyridine
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH:12]=[C:11](N2CCCC2)[CH:10]([CH3:19])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:20](Br)[C:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:22].[OH2:30]>C1C=CC=CC=1>[CH2:1]([N:8]1[CH2:13][CH:12]([CH2:20][C:21]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[O:22])[C:11](=[O:30])[CH:10]([CH3:19])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
1-benzyl-1,2,3,6-tetrahydro-3-methyl-4-pyrrolidinopyridine
Quantity
14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(=CC1)N1CCCC1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature, under nitrogen for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise, in an atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(C(C1)CC(=O)C1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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